molecular formula C13H17NO5S B7577031 3-(Oxan-4-ylmethylsulfamoyl)benzoic acid

3-(Oxan-4-ylmethylsulfamoyl)benzoic acid

Cat. No.: B7577031
M. Wt: 299.34 g/mol
InChI Key: JQXMQVISKOBQOX-UHFFFAOYSA-N
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Description

3-(Oxan-4-ylmethylsulfamoyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone with a sulfamoyl group (-SO₂NH-) at the 3-position. The sulfamoyl nitrogen is substituted with an oxan-4-ylmethyl group, where "oxan" refers to tetrahydropyran (a six-membered oxygen-containing heterocycle).

Properties

IUPAC Name

3-(oxan-4-ylmethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-13(16)11-2-1-3-12(8-11)20(17,18)14-9-10-4-6-19-7-5-10/h1-3,8,10,14H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXMQVISKOBQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Sulfamoyl Group

4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid

  • Structure : The sulfamoyl group is attached to a 4-methoxyphenyl substituent at the 4-position of benzoic acid.
  • Key Differences :

  • Similarity score: 0.97 (structural similarity to the target compound) .

3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid

  • Structure : Features a benzyloxy-substituted phenyl group on the sulfamoyl nitrogen, with the sulfamoyl group at the 3-position of benzoic acid.
  • Key Differences :

  • The benzyloxy group introduces bulkier aromaticity, likely reducing solubility in aqueous media compared to the oxan-4-ylmethyl group.
  • Similarity score: 0.95 .

4-(N-(4-Ethoxyphenyl)sulfamoyl)benzoic Acid

  • Structure : Ethoxy (-OCH₂CH₃) substituent on the phenyl ring.
  • Key Differences :

  • The ethoxy group may confer moderate lipophilicity, intermediate between methoxy and benzyloxy groups.
Substituent Position on the Benzoic Acid Backbone
  • 3-Substituted vs. 4-Substituted Derivatives: 3-(Oxan-4-ylmethylsulfamoyl)benzoic Acid: The sulfamoyl group at the 3-position may sterically hinder interactions with biological targets compared to 4-substituted isomers.
Functional Group Variations
  • Sulfooxy (-OSO₃H) vs. Sulfamoyl (-SO₂NH-) Groups :
    • Compounds like 3-(sulfooxy)benzoic acid () are more polar due to the ionizable sulfate group, whereas sulfamoyl derivatives exhibit lower solubility in water but better membrane permeability .

Physicochemical Properties (Inferred from Analogues)

Property 3-(Oxan-4-ylmethylsulfamoyl)benzoic Acid (Inferred) 4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic Acid 3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic Acid
Water Solubility Moderate (due to tetrahydropyran lipophilicity) High (polar methoxy group) Low (bulky benzyloxy group)
Lipophilicity (LogP) Higher (oxan-4-ylmethyl) Moderate High
Stability Stable under normal conditions (similar to ) Stable May degrade under strong oxidizers

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